molecular formula C19H25ClN2S B3425546 Ethopropazine hydrochloride CAS No. 42957-54-0

Ethopropazine hydrochloride

Cat. No.: B3425546
CAS No.: 42957-54-0
M. Wt: 348.9 g/mol
InChI Key: VXPCQISYVPFYRK-UHFFFAOYSA-N
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Description

Ethopropazine hydrochloride is a phenothiazine derivative primarily used as an antidyskinetic agent to treat Parkinsonism. It is known for its anticholinergic, antihistamine, and antiadrenergic actions. This compound is also utilized in the alleviation of extrapyramidal symptoms induced by other drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethopropazine hydrochloride is synthesized through the alkylation of phenothiazine with 1-diethylamino-2-chloropropane in the presence of sodium amide. This reaction yields ethopropazine, which is then converted to its hydrochloride salt .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through crystallization and other standard pharmaceutical processes .

Chemical Reactions Analysis

Types of Reactions: Ethopropazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethopropazine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It serves as a tool to study cholinesterase inhibition and its effects on biological systems.

    Medicine: It is primarily used to treat Parkinsonism and alleviate drug-induced extrapyramidal symptoms. It also has applications in studying the pharmacokinetics and pharmacodynamics of anticholinergic agents.

    Industry: It is used in the formulation of pharmaceuticals and as a reference standard in quality control .

Mechanism of Action

Ethopropazine hydrochloride exerts its effects through its anticholinergic properties. It partially blocks central cholinergic receptors, helping to balance cholinergic and dopaminergic activity in the basal ganglia. This action reduces muscle rigidity, tremors, and other symptoms of Parkinsonism. Additionally, it has antihistamine and antiadrenergic effects, contributing to its overall therapeutic profile .

Comparison with Similar Compounds

Uniqueness of Ethopropazine Hydrochloride: this compound is unique due to its selective inhibition of butyrylcholinesterase over acetylcholinesterase, making it particularly effective in treating Parkinsonism without significantly affecting acetylcholinesterase activity. This selectivity reduces the risk of side effects associated with non-selective cholinesterase inhibitors .

Properties

IUPAC Name

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S.ClH/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21;/h6-13,15H,4-5,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPCQISYVPFYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045347
Record name Ethopropazine hydrochloride
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Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42957-54-0, 1094-08-2
Record name 10H-Phenothiazine-10-ethanamine, N,N-diethyl-α-methyl-, hydrochloride (1:?)
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Record name Ethopropazine hydrochloride
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Record name Profenamine hydrochloride
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Record name N,N-diethyl-α-methyl-10H-phenothiazine-10-ethylamine monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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